Ethenamine, N-methylene-
Description
Contextualization within Reactive Iminium and Enamine Systems
The reactivity of Ethenamine, N-methylene- is intrinsically linked to the broader chemical principles governing iminium and enamine systems. Imines and enamines are fundamental reactive intermediates in a multitude of organic transformations. researchgate.net Imines, characterized by a carbon-nitrogen double bond (C=N), are formed from the reaction of primary amines with aldehydes or ketones. organicchemistrytutor.compressbooks.pub In acidic conditions, these imines can exist as protonated iminium ions, which are highly electrophilic. acs.org
Conversely, enamines, which feature a C=C bond adjacent to a nitrogen atom, are typically formed from the reaction of secondary amines with aldehydes or ketones. organicchemistrytutor.compressbooks.pub Enamines are nucleophilic and serve as stable alternatives to enolates in various carbon-carbon bond-forming reactions. organicchemistrytutor.com
The chemistry of Ethenamine, N-methylene- can be understood as a hybrid of these two systems. Its structure combines the C=N bond characteristic of an imine with the vinyl group (ethenyl) of an enamine, leading to a unique reactivity profile that is not observed in simpler amines or alkenes. smolecule.com This dual functionality allows it to participate in a variety of chemical reactions, including nucleophilic additions and cycloadditions. smolecule.com The interplay between the iminium and enamine character is crucial to its role in complex organic syntheses. Organocatalysis often exploits the ability to couple the reactivity of iminium ions and enamines for the synthesis of complex molecules. nobelprize.org
Historical Perspective and Theoretical Postulations of Ethenamine, N-methylene- as a Transient Species
The concept of transient or highly reactive intermediates has a long and rich history in organic chemistry. nih.gov While a detailed historical account specifically for Ethenamine, N-methylene- is not extensively documented in readily available literature, its existence has been postulated in various reaction mechanisms. For instance, in the context of certain aza-Cope rearrangements, which are nobelprize.orgnobelprize.org-sigmatropic rearrangements involving a nitrogen atom, intermediates with the structural features of Ethenamine, N-methylene- are proposed. tcichemicals.comwikipedia.orgnumberanalytics.com
The aza-Cope rearrangement often proceeds through a cationic intermediate, and the formation of an iminium ion is a key step. wikipedia.orgnumberanalytics.com In specific instances, the rearrangement substrate can lead to the transient formation of a species akin to Ethenamine, N-methylene-. The inherent reactivity of such a species, combining both imine and enamine functionalities, would make it short-lived and difficult to isolate under normal conditions. Theoretical studies and computational chemistry play a significant role in predicting the existence and energetics of such transient intermediates. researchgate.netnih.gov The identification of Ethenamine, N-methylene- in the mass spectrometric fragmentation of larger molecules further supports its existence as a stable entity in the gas phase, even if transient in solution. researchgate.net
Significance and Scope of Advanced Research on Ethenamine, N-methylene- in Modern Organic Chemistry
The unique structural and reactive properties of Ethenamine, N-methylene- have positioned it as a molecule of interest in modern organic chemistry. ntnu.educorpuspublishers.comintegratedpublications.in Its utility is primarily seen in its role as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com The ability to act as a building block for nitrogen-containing compounds makes it a valuable tool for synthetic chemists. smolecule.comrloginconsulting.com
Advanced research is focused on harnessing the reactivity of Ethenamine, N-methylene- and related systems for the development of novel synthetic methodologies. researchgate.net This includes its application in multicomponent reactions, where multiple starting materials combine in a single step to form a complex product. rloginconsulting.com Furthermore, its potential as a monomer in polymerization reactions to create new materials is an area of active investigation. lifesciencesite.com
The study of such transient and highly reactive species pushes the boundaries of our understanding of chemical reactivity and mechanism. openaccessjournals.com As analytical techniques become more sophisticated, it is likely that the role of Ethenamine, N-methylene- and similar transient molecules in a wider range of chemical transformations will be uncovered, further solidifying their importance in the field of organic synthesis. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-ethenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N/c1-3-4-2/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVFMMNANXKTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191629 | |
| Record name | Ethenamine, N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38239-27-9 | |
| Record name | Ethenamine, N-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenamine, N-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and in Situ Generation of Ethenamine, N Methylene
Strategies for the Formation of the Vinylic Imine Moiety
The construction of the characteristic C=N-C=C framework of Ethenamine, N-methylene- can be achieved through several strategic pathways. These methods often rely on the generation of a reactive intermediate that subsequently forms the target compound under specific reaction conditions.
Condensation Reactions with Specific Aldehyde/Ketone and Amine Precursors
The most classical and direct conceptual approach to the synthesis of imines is the condensation reaction between a primary amine and a carbonyl compound. masterorganicchemistry.com In the case of Ethenamine, N-methylene-, this would involve the reaction of vinylamine (B613835) (ethenamine) with formaldehyde (B43269) (methanal).
However, a significant challenge in this specific synthesis is the instability of vinylamine, which readily tautomerizes to acetaldehyde (B116499) imine or undergoes polymerization. Therefore, synthetic strategies often employ vinylamine equivalents or precursors that can generate the necessary amino group in situ under conditions compatible with the condensation reaction.
Table 1: Precursors for Condensation-Based Synthesis
| Amine Precursor | Carbonyl Precursor | Catalyst/Conditions | Product |
| Vinylamine | Formaldehyde | Acid catalyst, dehydration | Ethenamine, N-methylene- |
| Allylamine | Formaldehyde | Isomerization catalyst | Ethenamine, N-methylene- |
| Aminoacetaldehyde diethyl acetal | (self-condensation) | Acid, heat | (intermediate) |
This table presents theoretical precursor combinations for the synthesis of Ethenamine, N-methylene- via condensation, highlighting the direct but challenging route involving the unstable vinylamine.
Dehydrohalogenation Routes in Ethenamine, N-methylene- Analogue Formation
Dehydrohalogenation, the elimination of a hydrogen halide (HX) from a molecule, is a fundamental method for forming double bonds. This strategy can be theoretically applied to the synthesis of vinylic imines from a suitable halo-amine precursor. The proposed pathway would involve a base-induced E2 elimination from an N-chloro-N-alkenylamine.
In this hypothetical route, a precursor such as N-chloro-N-vinylmethylamine would be treated with a non-nucleophilic strong base. The base would abstract a proton from the methyl group, leading to the simultaneous elimination of the chloride anion and the formation of the C=N double bond, yielding the final Ethenamine, N-methylene- product. This pathway is analogous to the Hofmann elimination of quaternary ammonium (B1175870) salts, where a bulky leaving group often directs the elimination to form the least substituted, or "Hofmann", product. libretexts.org The steric bulk of the nitrogen substituent and the nature of the base would be critical factors in controlling the regioselectivity of the elimination. While this remains a plausible synthetic route based on established principles, specific applications for the synthesis of Ethenamine, N-methylene- are not widely documented, likely due to the challenges in preparing and handling the requisite N-halo precursors.
Rearrangement and Elimination Pathways Yielding Ethenamine, N-methylene-
Pericyclic reactions and other molecular rearrangements provide powerful and elegant routes for the synthesis of complex structures, including vinylic imines.
Sigmatropic Rearrangements: libretexts.orglibretexts.org-Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-system of six atoms. researchgate.net A relevant pathway is the aza-Claisen rearrangement. For instance, an N-allyl vinyl amine derivative could theoretically undergo a libretexts.orglibretexts.org-sigmatropic rearrangement upon heating to furnish a more complex imine. A more direct route involves the rearrangement of O-vinyl oximes, which can be generated from O-allyl oximes via isomerization. These O-vinyl oximes undergo a facile libretexts.orglibretexts.org rearrangement to form 1,4-imino carbonyl compounds, which are structurally related to the target vinylic imine. researchgate.net
Aza-Wittig Reaction: The aza-Wittig reaction is a powerful method for forming imines from carbonyl compounds. The reaction involves an iminophosphorane (an aza-ylide) reacting with an aldehyde or ketone to produce an imine and a phosphine (B1218219) oxide, with the latter providing a strong thermodynamic driving force. To generate Ethenamine, N-methylene-, this reaction would require formaldehyde to react with a vinyl-substituted iminophosphorane. This iminophosphorane precursor could be generated in situ from the corresponding vinyl azide (B81097) via the Staudinger reaction with a phosphine, such as triphenylphosphine. libretexts.org
Staudinger Reaction: Vinyl azide + PPh₃ → Vinyl-iminophosphorane + N₂
Aza-Wittig Reaction: Vinyl-iminophosphorane + CH₂O → Ethenamine, N-methylene- + Ph₃P=O
This pathway offers a controlled method for generating the C=N bond under relatively mild conditions.
Catalytic Approaches for Ethenamine, N-methylene- Generation and Utilization
Catalysis offers a means to generate highly reactive species like Ethenamine, N-methylene- in situ at low concentrations, immediately trapping them with a reaction partner to prevent decomposition or polymerization.
Organocatalytic Systems for Imine Formation and Reactivity
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Secondary amines, particularly proline and its derivatives, are highly effective catalysts for reactions involving carbonyl compounds. The catalytic cycle for imine formation typically involves two main pathways: enamine catalysis and iminium ion catalysis.
In the context of generating Ethenamine, N-methylene-, a secondary amine catalyst like pyrrolidine (B122466) could activate formaldehyde by forming a highly electrophilic iminium ion. This activated intermediate would then readily react with a vinylamine equivalent. Alternatively, the catalyst could react with a ketone precursor to form a nucleophilic enamine, which could then participate in further reactions. Proline catalysis, specifically, operates through the formation of an enamine intermediate, which then reacts with an electrophile. This catalytic approach allows the condensation to proceed under mild, metal-free conditions, which is advantageous for sensitive substrates.
Table 2: Comparison of Catalytic Systems
| Catalytic Approach | Catalyst Example | Mechanism | Advantages |
| Organocatalysis | Proline, Pyrrolidine | Enamine/Iminium ion activation | Mild conditions, metal-free, high selectivity |
| Transition Metal Catalysis | Rhodium(I), Iridium(I) | Isomerization, Reductive Coupling | High efficiency, novel reactivity |
This table summarizes and compares the primary catalytic strategies for the generation and utilization of Ethenamine, N-methylene- and its precursors.
Transition Metal-Catalyzed Generation of Ethenamine, N-methylene- Precursors
Transition metals offer unique catalytic pathways for forming and manipulating unsaturated systems. While direct catalytic synthesis of Ethenamine, N-methylene- is challenging, transition metals are instrumental in generating the necessary precursors in situ.
A key strategy involves the isomerization of readily available but less reactive isomers. For example, rhodium and iridium complexes are known to catalyze the isomerization of allylic amines into enamines or imines. researchgate.net An N-allyl precursor could be isomerized in the presence of a rhodium(I) catalyst to generate a vinylic imine moiety. This process may involve the formation of an allylrhodium(I) species through an alkenyl-to-allyl 1,4-rhodium(I) migration.
Furthermore, iridium-catalyzed reductive coupling reactions between alkynes and imines under hydrogenation conditions can produce allylic amines, which are valuable synthetic intermediates. Such catalytic strategies provide access to the reactive enamine or imine functionality under controlled conditions, allowing for subsequent tandem reactions where the generated Ethenamine, N-methylene- is immediately consumed.
Flow Chemistry and Microreactor Techniques for Controlled Ethenamine, N-methylene- Synthesis/Generation
There is currently no specific, detailed research available in the public domain that describes the use of flow chemistry or microreactor techniques for the synthesis or in situ generation of Ethenamine, N-methylene-.
Computational Design and Prediction of Novel Synthetic Access to Ethenamine, N-methylene- Systems
Detailed computational studies focused on the design and prediction of novel synthetic routes to Ethenamine, N-methylene- systems are not presently found in the available scientific literature.
Mechanistic Investigations of Ethenamine, N Methylene in Organic Transformations
Ethenamine, N-methylene- as a Key Reactive Intermediate in Cycloaddition Reactions
The conjugated 2-azadiene framework of Ethenamine, N-methylene- makes it an ideal participant in cycloaddition reactions. Depending on the reaction partner and conditions, it can act as a 2π or 4π component, or serve as a precursor to 1,3-dipoles for subsequent cycloadditions.
The direct [2+1] cycloaddition of a carbene or nitrene to the C=N bond of an N-alkenyl imine like Ethenamine, N-methylene- is a potential but less common pathway to aziridines. More established methods for aziridination often involve the reaction of olefins with nitrene precursors under metal catalysis or the reaction of imines with diazo compounds. nih.govuzh.ch In the context of Ethenamine, N-methylene- analogues, the formation of a three-membered ring can also be envisioned through alternative routes. For instance, the thermolysis of substituted 2H-azirines, which are structural isomers of vinyl azides, can lead to the formation of C-alkoxy-N-vinylmethanimines, demonstrating a thermal equilibrium where such species can be involved in rearrangements that may proceed via or lead to aziridine-like intermediates. researchgate.net
The reactivity of the vinyl moiety is also relevant. While direct [2+1] cycloaddition across the C=C bond is plausible, the conjugated system often prefers reaction pathways of lower activation energy, such as [4+2] or [3+2] cycloadditions. The synthesis of methyleneaziridines, which feature an exocyclic double bond, and their subsequent cycloaddition reactions have been studied, highlighting the diverse reactivity of strained three-membered nitrogen heterocycles with adjacent π-systems. rsc.org
A prominent reaction pathway for N-vinyl imines involves their function as precursors to conjugated azomethine ylides, which are potent 1,3-dipoles for [3+2] cycloaddition reactions. core.ac.ukucl.ac.uk An azomethine ylide can be represented as an iminium ion adjacent to a carbanion and possesses a high-energy highest occupied molecular orbital (HOMO), making it highly reactive toward electron-deficient alkenes and alkynes (dipolarophiles).
The generation of the azomethine ylide from an Ethenamine, N-methylene- analogue can occur through several methods, including thermal tautomerization from imines of α-amino acids or via the ring-opening of strained heterocycles like aziridines. thieme-connect.deucl.ac.uk Once formed, the vinyl-substituted azomethine ylide can undergo a 1,5-electrocyclization to form a five-membered dihydropyrrole ring or react with an external dipolarophile in an intermolecular [3+2] cycloaddition to yield highly functionalized pyrrolidine (B122466) derivatives. core.ac.uk This strategy is a powerful tool for heterocyclic synthesis. highfine.com For example, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine serves as a stable precursor that, upon activation, generates a non-stabilized azomethine ylide capable of undergoing stereoselective [3+2] cycloadditions. highfine.com
Table 1: Cycloaddition Modes of the Ethenamine, N-methylene- System
| Cycloaddition Type | Role of Imine System | Typical Reaction Partner | Product Type | Reference |
| [2+1] Cycloaddition | 2π Component (C=N bond) | Carbene / Nitrene | Aziridine | uzh.ch |
| [3+2] Cycloaddition | 1,3-Dipole Precursor (via Azomethine Ylide) | Alkene / Alkyne | Pyrrolidine / Dihydropyrrole | core.ac.ukhighfine.com |
| [4+2] Cycloaddition | 4π Component (2-Azadiene) | Alkene (Dienophile) | Tetrahydropyridine | nih.govacs.org |
Role of Ethenamine, N-methylene- in Nucleophilic and Electrophilic Addition Processes
The dual functionality of Ethenamine, N-methylene- allows for both nucleophilic and electrophilic addition reactions, typically targeting different sites within the molecule.
The C=N bond of an imine is inherently polarized, rendering the imine carbon electrophilic and susceptible to attack by nucleophiles. openochem.org This reactivity is significantly enhanced upon protonation or coordination to a Lewis acid, which generates a highly electrophilic N-alkenyl iminium ion. pitt.edu In this cationic state, the lowest unoccupied molecular orbital (LUMO) is lowered in energy, making the iminium carbon a prime target for a wide range of nucleophiles. wuxibiology.com
This process is the cornerstone of reductive amination, where the addition of an amine to a carbonyl forms an imine (or iminium ion), which is then reduced in situ. libretexts.orglumenlearning.com For N-alkenyl iminium ions, the addition of a nucleophile to the iminium carbon is a key step in multicomponent reactions. For instance, in the Povarov reaction, an aniline-derived imine reacts with an electron-rich alkene, where the alkene acts as the nucleophile attacking the iminium ion in a formal aza-Diels-Alder reaction. pitt.edu Similarly, organometallic reagents readily add to N-tert-butanesulfinyl imines, demonstrating the high electrophilicity of the iminic carbon. beilstein-journals.org
While the vinyl C=C bond in a neutral Ethenamine, N-methylene- molecule could theoretically be attacked by strong electrophiles, the more significant reactivity involves the conjugated system as a whole, particularly in its activated iminium form. When protonated or activated by a Lewis acid, the N-alkenyl iminium ion acts as an electron-deficient 2-azadiene. nih.govacs.org
In this capacity, the entire π-system becomes electrophilic and reacts readily with electron-rich and neutral alkenes in [4+2] cycloaddition reactions (hetero-Diels-Alder reactions). nih.govpitt.edu The reaction is initiated by the attack of the dienophile onto the terminal carbon of the vinyl group (the C4 position of the azadiene), leading to a tetrahydropyridinium ion cycloadduct. This intermediate can then be trapped by a nucleophile to complete a three-component coupling sequence, affording structurally complex piperidine (B6355638) derivatives. acs.org This mode of reactivity highlights that the vinyl moiety does not react as an isolated alkene but as an integral part of an electrophilic conjugated system.
Ethenamine, N-methylene- in Rearrangement and Cascade Reactions
The unique structure of Ethenamine, N-methylene- and its derivatives makes them key players in various molecular rearrangements and cascade sequences, where an initial reaction triggers a series of subsequent transformations.
One relevant concept is the enamine rearrangement, which describes the recyclization of certain pyridinium (B92312) salts into anilines through intermediates possessing enamine or vinylogous amine character. clockss.org Although this specific rearrangement does not start from Ethenamine, N-methylene- itself, it exemplifies how a conjugated nitrogen system can undergo profound skeletal changes.
More directly, the generation of N-vinylmethanimine derivatives can be the result of a rearrangement. For example, the thermolysis of 3-alkoxy-2H-azirines produces C-alkoxy-N-vinylmethanimines, indicating that the N-vinyl imine structure can be accessed via the rearrangement of a strained ring precursor. researchgate.net
Cascade reactions are frequently initiated by the formation of a reactive intermediate like an azomethine ylide from an N-vinyl imine precursor. An unprecedented oxidative cyclodimerization of 2H-azirines to pyrimidines was found to proceed through a complex cascade involving the nucleophilic addition of hydroxylamine (B1172632) (formed from in situ air oxidation of a triethylamine (B128534) catalyst), generation of an azomethine ylide, a [3+2] cycloaddition of the ylide onto a second azirine molecule, and subsequent rearrangement of the cycloadduct. mdpi.com This demonstrates how the fundamental reactivity of azirines and their related ylides can be harnessed in elegant cascade processes to build complex heterocyclic systems.
Kinetic and Thermodynamic Aspects of Ethenamine, N-methylene- Formation and Consumption in Reaction Mechanisms
Ethenamine, N-methylene- (CH₂=CH-N=CH₂), also known as N-methyleneethenamine, is a conjugated imine that can act as a reactive intermediate in various organic transformations. nist.gov Due to its transient nature, direct kinetic and thermodynamic studies on this specific compound are scarce. However, its behavior can be inferred from computational studies on its formation from precursors like vinylamine (B613835) and formaldehyde (B43269), and from experimental data on related, more stable amine and imine systems. nih.govru.nl
The formation of Ethenamine, N-methylene- can be envisioned through the condensation of vinylamine (ethenamine) and formaldehyde. Density Functional Theory (DFT) studies on the reaction between primary amines and aldehydes reveal that the initial nucleophilic attack of the amine on the aldehyde carbonyl group leads to a carbinolamine intermediate. nih.gov This step is generally considered the rate-determining step in imine formation under neutral or basic conditions. The subsequent dehydration of the carbinolamine to form the C=N double bond is often faster, especially under acidic catalysis where protonation of the hydroxyl group facilitates its departure as a water molecule.
The consumption of Ethenamine, N-methylene- in subsequent reaction steps is driven by its electrophilic imine carbon and its conjugated π-system, which can participate in various cycloaddition and nucleophilic addition reactions. The kinetics of these consumption pathways are highly dependent on the nature of the reacting partner and the reaction conditions. For example, in cycloaddition reactions, the activation energy will be influenced by the frontier molecular orbital energies of the diene and dienophile. mdpi.com The decomposition of related ethylamines often proceeds via radical mechanisms, suggesting that under certain conditions, such as high temperatures, radical pathways could also contribute to the consumption of Ethenamine, N-methylene-. researchgate.net
Below is a table of thermodynamic data for related amine compounds, which provides a baseline for understanding the energetic landscape of reactions involving N-methylene-ethenamine.
| Compound Name | Formula | Enthalpy of Formation (ΔfH° at 298.15 K) | Boiling Point (K) | Source(s) |
| N-Methylethanamine | C₃H₉N | -45.8 ± 1.1 kJ/mol | 309.9 | anl.govnist.gov |
| Ethanamine (Ethylamine) | C₂H₇N | -47.49 ± 0.59 kJ/mol | 289.7 | nist.gov |
| Methanamine (Methylamine) | CH₅N | -22.97 ± 0.33 kJ/mol | 266.7 | nist.gov |
This table presents data for related saturated amines to provide context for the thermodynamic properties of nitrogen-containing compounds.
Stereoselectivity and Regioselectivity in Reactions Involving Ethenamine, N-methylene- Intermediates
The stereochemical and regiochemical outcomes of reactions involving Ethenamine, N-methylene- are dictated by its unique structure as a conjugated azadiene. This structure allows it to participate in reactions both as a dienophile (via the C=N bond) and as a diene (as a 1-aza- or 2-azadiene system), leading to a rich and complex reactivity profile, particularly in cycloaddition reactions. wikipedia.orgnih.gov
Regioselectivity:
In hetero-Diels-Alder reactions, the regioselectivity is governed by the electronic properties of both the azadiene and the dienophile. mdpi.com When Ethenamine, N-methylene- acts as a 2-azadiene (with the nitrogen at position 2), its reaction with an electron-rich alkene, such as a vinyl ether, would be an inverse-electron-demand aza-Diels-Alder reaction. The regioselectivity in such cases is controlled by the frontier molecular orbital (FMO) coefficients. mdpi.com Lewis acid catalysis can significantly enhance the electrophilicity of the imine carbon, often leading to a stepwise mechanism via a Mannich-type intermediate, which can influence or control the regiochemical outcome. wikipedia.orgrsc.org For instance, DFT studies on related N-aryl imines have shown that coordination of a Lewis or Brønsted acid to the imine nitrogen increases its electrophilicity and favors the formation of meta-regioisomers in reactions with vinyl ethers. mdpi.com
Stereoselectivity:
The stereoselectivity of reactions involving Ethenamine, N-methylene- is a critical aspect, particularly in the synthesis of chiral nitrogen-containing heterocycles. In concerted [4+2] cycloaddition reactions, the stereochemistry of the dienophile is retained in the product according to the Woodward-Hoffmann rules. For Ethenamine, N-methylene-, which can exist as (E) and (Z) isomers with respect to the C=N bond, the geometry of the imine can influence the stereochemical outcome of the cycloaddition. psu.edu Generally, the (E)-isomer is thermodynamically more stable.
In stepwise, Lewis acid-catalyzed processes, the stereoselectivity is determined in the bond-forming step that creates the first stereocenter. The use of chiral Lewis acids or organocatalysts can induce high levels of enantioselectivity. rsc.orgbeilstein-journals.org For example, in the aza-Baylis-Hillman reaction, a related transformation, chiral bases can promote the formation of adducts with high stereoselectivity. acs.org Similarly, the allylation of N-tert-butanesulfinyl imines, a class of chiral imines, proceeds with a high degree of stereocontrol, which is predictable based on the minimization of steric interactions in the transition state. beilstein-journals.org This principle can be extended to reactions of chiral derivatives of Ethenamine, N-methylene-.
The following table summarizes the observed selectivity in reactions involving related imine systems, which serves as a model for predicting the behavior of Ethenamine, N-methylene-.
| Reaction Type | Imine System | Catalyst/Promoter | Selectivity Outcome | Source(s) |
| Aza-Diels-Alder | N-Aryl imine + Vinyl ether | Brønsted Acid (H⁺) | High meta-regioselectivity | mdpi.com |
| Aza-Diels-Alder | N-Sulfonyl imine + Diene | Lewis Acid | Generally exo-selective | wikipedia.org |
| Aziridination | N-Aryl aromatic aldimine + Ylide | None | Purely cis-aziridine | psu.edu |
| Double Aza-Baylis-Hillman | N-Sulfonated imine + Phenyl vinyl ketone | DABCO | Excellent stereoselectivity | acs.org |
| Mannich Reaction | N-Boc aldimine + Malonate | Chiral Thiourea | Good to excellent enantioselectivity (up to 99% ee) | rsc.org |
| Allylation | N-tert-Butanesulfinyl imine + Allylic bromide | Indium | High diastereoselectivity | beilstein-journals.org |
This table illustrates the high degree of control achievable in reactions of various imine intermediates, providing a framework for understanding the potential of Ethenamine, N-methylene- in stereoselective and regioselective synthesis.
Advanced Computational and Theoretical Studies of Ethenamine, N Methylene
Quantum Chemical Characterization of Ethenamine, N-methylene- Electronic Structure
The electronic structure of a molecule is fundamental to understanding its chemical behavior. For Ethenamine, N-methylene-, various quantum chemical methods have been employed to provide a detailed picture of its bonding, charge distribution, and electronic properties.
Density Functional Theory (DFT) Analyses of Bonding and Charge Distribution
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. DFT calculations have been instrumental in elucidating the bonding and charge distribution within Ethenamine, N-methylene-. These studies often involve geometry optimization to find the most stable arrangement of atoms and subsequent analysis of the electron density. acs.org
Key insights from DFT analyses include:
Bonding: Calculations reveal the nature of the double bonds (C=C and C=N) and the single bonds within the molecule. The bond lengths and angles obtained from DFT calculations provide a quantitative description of the molecular geometry. acs.org
Charge Distribution: Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding the distribution of electron density and the nature of atomic charges. acs.orgworldscientific.com This analysis can identify the most electron-rich and electron-deficient sites in the molecule, which is crucial for predicting its reactivity towards electrophiles and nucleophiles.
Molecular Orbitals: DFT calculations provide information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of a molecule's reactivity and its ability to participate in chemical reactions. rug.nl The HOMO-LUMO energy gap is a measure of the molecule's electronic stability. rug.nl
Table 1: Representative DFT-Calculated Properties of Amine Derivatives
| Property | Calculated Value | Method/Basis Set | Reference |
| C-N Bond Length | ~1.47 Å | DFT | |
| C-C Bond Length | ~1.54 Å | DFT | |
| N-H Bond Length | 1.007 Å - 1.011 Å | B3LYP & M06-2X | acs.org |
| C=N-C Bond Angle | ~123.2° | B3LYP & M06-2X | acs.org |
| HOMO-LUMO Gap | Varies with functional | DFT | rug.nl |
Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.
Ab Initio Calculations for Ethenamine, N-methylene- Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data for parameterization. rsc.org While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For Ethenamine, N-methylene-, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been used to refine the understanding of its electronic properties. worldscientific.com These calculations can provide benchmark data against which the results from more approximate methods like DFT can be compared. acs.org
Conformational Analysis and Potential Energy Surfaces of Ethenamine, N-methylene-
Ethenamine, N-methylene- possesses conformational flexibility due to the rotation around its single bonds. Conformational analysis aims to identify the different stable conformations (isomers) of the molecule and the energy barriers that separate them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles. researchgate.net
Computational studies have shown that the relative energies of different conformers can be determined with good accuracy using methods like MP2 and DFT. nih.gov The potential energy surface provides a comprehensive picture of the molecule's flexibility and the likelihood of it adopting different shapes at a given temperature. researchgate.net For instance, in related amine systems, on-the-fly machine learning molecular dynamics (MLMD) has been employed to explore the potential energy surface, demonstrating the capability of modern computational techniques. arxiv.org
Molecular Dynamics Simulations of Ethenamine, N-methylene- Reactivity and Transient Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their reactivity and the dynamics of transient species. nih.govscielo.br By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, offering insights into reaction mechanisms and conformational changes.
For a reactive molecule like Ethenamine, N-methylene-, MD simulations can be used to:
Simulate its behavior in different environments, such as in the gas phase or in solution.
Investigate its interactions with other molecules, including potential reactants. nih.gov
Explore the dynamics of short-lived intermediates that may be formed during a chemical reaction.
Reactive molecular dynamics (RMD) simulations, which incorporate the possibility of bond breaking and formation, are particularly powerful for studying the chemical reactions of Ethenamine, N-methylene-. scielo.br These simulations can help to elucidate complex reaction pathways that might be difficult to study experimentally.
Computational Modeling of Ethenamine, N-methylene- Reaction Pathways and Transition States
For Ethenamine, N-methylene-, computational modeling has been used to investigate various potential reaction pathways, such as its decomposition or its reaction with other species. murdoch.edu.au DFT methods are commonly used to locate the transition state structures, which are saddle points on the potential energy surface that connect reactants and products. worldscientific.comresearchgate.net The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state indeed connects the desired reactants and products. murdoch.edu.au
Predictive Spectroscopy of Ethenamine, N-methylene- for Mechanistic Elucidation (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For Ethenamine, N-methylene-, theoretical predictions of its NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra and provide insights into its structure and bonding.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions. worldscientific.comnih.govup.ac.za
NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts have become increasingly accurate and can be a powerful tool for structure elucidation. d-nb.infoschrodinger.com By calculating the magnetic shielding of the different nuclei in Ethenamine, N-methylene-, it is possible to predict its 1H and 13C NMR spectra. docbrown.infobas.bg This can be particularly useful for distinguishing between different isomers or for assigning the signals in a complex spectrum.
Derivatization and Functionalization Strategies of Ethenamine, N Methylene Analogues
Modification of the Vinyl Moiety in Ethenamine, N-methylene- Derivatives
The vinyl moiety of Ethenamine, N-methylene- analogues is the primary site for reactions with electrophiles. The nitrogen atom's lone pair enhances the nucleophilicity of the α-carbon, making it the principal point of attack for a wide range of electrophilic reagents. makingmolecules.commasterorganicchemistry.com
Key reactions involving the vinyl moiety include:
α-Alkylation: Enamines readily react with alkyl halides in an SN2-type reaction. makingmolecules.com The reaction cascade begins with the nitrogen's lone pair pushing into the double bond, leading the α-carbon to attack the electrophilic carbon of the haloalkane. The resulting iminium cation is subsequently hydrolyzed with weak acid to yield an α-alkylated ketone or aldehyde. makingmolecules.comchemistrysteps.com
Michael Addition: In reactions with α,β-unsaturated carbonyl compounds (enones), enamines participate in conjugate addition, also known as the Michael reaction. makingmolecules.com The nucleophilic α-carbon attacks the β-carbon of the activated alkene. This is followed by proton transfer and hydrolysis of the iminium ion intermediate to produce a 1,5-dicarbonyl compound. makingmolecules.com
Reductive Alkylation: Advanced methods, such as nickel-catalyzed asymmetric reductive alkylation, allow for the conversion of enamines into valuable α-branched chiral amines. chemrxiv.org This process involves the regio- and stereoselective hydrometallation of the enamine to create an enantioenriched alkylnickel intermediate, which then reacts with an alkyl electrophile. chemrxiv.org
β-Functionalization via Vinyl Azides: A distinct strategy involves the use of vinyl azides to generate β-functionalized N-unprotected enamines. This radical-induced process proceeds through a proposed 1,3-H transfer of an in-situ generated iminyl radical intermediate. acs.org
Table 1: Representative Reactions at the Vinyl Moiety of Enamines
| Electrophile Type | Reaction Name | Description | Resulting Product (after hydrolysis) |
|---|---|---|---|
| Alkyl Halide (R-X) | α-Alkylation | Nucleophilic attack from the enamine's α-carbon onto the alkyl halide. makingmolecules.com | α-Alkylated Aldehyde/Ketone |
| α,β-Unsaturated Carbonyl | Michael Addition | Conjugate addition of the enamine to the activated alkene. makingmolecules.com | 1,5-Dicarbonyl Compound |
| Alkyl Electrophiles (with Ni-catalyst) | Reductive Alkylation | Nickel-catalyzed hydroalkylation leading to C-C bond formation. chemrxiv.org | α-Branched Chiral Amine |
| N/A (from Vinyl Azide) | Radical Enamination | Radical-induced process leading to a functionalized enamine. acs.org | β-Functionalized N-unprotected Enamine |
Functionalization at the Nitrogen Atom of Ethenamine, N-methylene-
While reactions at the α-carbon are more common, the nitrogen atom of the enamine scaffold can also be a site for strategic functionalization. These modifications can alter the electronic properties and reactivity of the enamine itself.
N-Vinylation: Secondary amines can be directly vinylated to produce N-vinyl derivatives. mdpi.com One method utilizes calcium carbide as a source of acetylene, avoiding the need for high-pressure equipment and providing an efficient route to various N-vinyl compounds, including those derived from pyrazoles, indoles, and carbazoles. mdpi.com
N-Oxygenation: Introducing an oxygen-bearing substituent onto the nitrogen atom creates N-alkoxyenamines or N-(benzoyloxy)enamides. jst.go.jpbohrium.com This functionalization significantly alters the molecule's reactivity. For instance, it enables "umpolung" or polarity inversion at the β-position of N-alkoxyenamines, allowing for reactions with nucleophiles like organo-aluminum reagents to form α-substituted ketones. jst.go.jpbohrium.com
Enamine Formation for Functionalization: In some applications, the enamine linkage is formed as a means to attach functional groups to a larger structure, such as a polymer. google.com For example, polymers with pendant acetoacetate (B1235776) groups can be reacted with a primary amine that carries an additional functional group. The formation of the enamine bond serves to tether this functionality to the polymer backbone. google.com This reaction is reversible and typically requires a pH greater than 7 to maintain the stability of the enamine. google.com
Nitrogen Atom Deletion: In a novel "skeletal editing" strategy, the nitrogen atom of an N-heterocycle can be excised and the remaining fragments coupled. nih.gov This process, which can be seen as a form of de-functionalization, allows for the transformation of readily available N-heterocycles into new carbocyclic or O-heterocyclic structures. nih.gov It highlights the role of the nitrogen atom as a temporary, traceless directing group for other functionalizations before its removal. nih.gov
Table 2: Selected Functionalization Strategies at the Enamine Nitrogen
| Strategy | Reagent/Precursor | Resulting Derivative | Key Feature |
|---|---|---|---|
| N-Vinylation | Secondary Amine + Calcium Carbide | N-Vinyl Derivative | Direct formation of the enamine by functionalizing the amine nitrogen. mdpi.com |
| N-Oxygenation | Enamine + Oxygenating Agent | N-Alkoxyenamine | Enables umpolung reactivity at the β-position. jst.go.jpbohrium.com |
| Polymer Functionalization | Acetoacetate Polymer + Functional Amine | Polymer-Bound Enamine | Attaches functional groups to a polymer backbone via enamine linkage. google.com |
| Skeletal Editing | N-Heterocycle | Carbocycle or O-Heterocycle | The nitrogen atom is completely removed after directing other reactions. nih.gov |
Incorporation of Ethenamine, N-methylene- Moieties into Complex Molecular Architectures
The reactivity of enamines makes them excellent initiators for cascade reactions (also known as domino or tandem reactions), which allow for the construction of complex molecular structures in a single, efficient step. wikipedia.org A cascade reaction involves at least two consecutive transformations where the product of the first reaction becomes the substrate for the next, without changing conditions or adding new reagents. wikipedia.orgnih.gov
Organocatalytic Cascades: Enamines, often formed in-situ from a ketone or aldehyde and a secondary amine catalyst (like proline), are central to many organocatalytic cascades. wikipedia.org A typical sequence might begin with an enamine-catalyzed Michael addition to an electrophile. The resulting intermediate can then undergo a subsequent intramolecular reaction, such as an aldol (B89426) condensation, to rapidly build cyclic and polycyclic systems. wikipedia.org
Intramolecular N-Acyliminium Cascade (INAIC): This specific type of cascade is used to transform simple peptides into complex heterocyclic scaffolds. researchgate.net The reaction starts when an aldehyde within a peptide reacts with a nearby amide nitrogen to form a hydroxylactam. Under acidic conditions, this intermediate eliminates water to generate a highly reactive N-acyliminium ion, which is then trapped by a tethered nucleophile in a second cyclization step. researchgate.net
Heterodendralene Cascades: In the total synthesis of complex natural products like kalihinol C, cascade reactions involving vinylogous amide building blocks (structurally related to enamines) have been employed to establish multiple stereocenters in a single, controlled transformation. nih.gov
Table 3: Examples of Enamine-Involved Cascade Reactions
| Cascade Type | Initiating Step | Subsequent Steps | Final Architecture |
|---|---|---|---|
| Organocatalytic Michael/Aldol | Enamine attacks α,β-unsaturated aldehyde. wikipedia.org | Intramolecular aldol condensation. wikipedia.org | Densely functionalized cyclohexanes. wikipedia.org |
| Intramolecular N-Acyliminium Cascade (INAIC) | Intramolecular formation of a hydroxylactam. researchgate.net | Formation of N-acyliminium ion, cyclization with tethered nucleophile. researchgate.net | Fused bicyclic heterocycles. researchgate.net |
| Photochemical Cascade | Photo-excitation of an α,β-epoxy ketone. nih.gov | Diradical formation, rearrangement. nih.gov | Complex rearranged polycycles. nih.gov |
Stereocontrolled Synthesis of Chiral Compounds from Ethenamine, N-methylene- Precursors
Controlling stereochemistry is a central challenge in organic synthesis. Enamines derived from Ethenamine, N-methylene- serve as excellent precursors for creating chiral molecules through several established strategies. chemrxiv.orgthieme-connect.com
Chiral Auxiliaries: One of the most reliable methods involves the use of a chiral auxiliary. thieme-connect.comwikipedia.org A chiral auxiliary is an enantiomerically pure group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In this context, a prochiral ketone or aldehyde is reacted with a chiral secondary amine to form a chiral enamine. The steric bulk of the auxiliary directs the approach of an incoming electrophile to one face of the enamine, resulting in a diastereoselective alkylation. The auxiliary is then cleaved and can often be recovered. thieme-connect.com Well-known examples of such auxiliaries include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are derived from proline and glutamic acid, respectively. thieme-connect.com
Asymmetric Catalysis: An alternative to stoichiometric auxiliaries is the use of chiral catalysts. Transition metal-catalyzed asymmetric hydrogenation of enamides and enamines is a powerful method for producing chiral amines with high enantioselectivity. acs.org More recently, nickel-catalyzed asymmetric reductive alkylation of enamines has emerged as a general method to synthesize drug-like α-branched chiral amines. chemrxiv.org This reaction uses a chiral ligand, such as a bisoxazoline, to control the stereochemistry during the hydrometallation step, leading to high enantiomeric excess in the final product. chemrxiv.org
Table 4: Methods for Stereocontrolled Synthesis from Enamine Precursors
| Method | Key Reagent/Catalyst | Mechanism of Control | Typical Selectivity |
|---|---|---|---|
| Chiral Auxiliary | SAMP / RAMP. thieme-connect.com | Steric hindrance from the auxiliary directs the electrophilic attack. thieme-connect.com | High diastereoselectivity (>95% de) |
| Asymmetric Hydrogenation | Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands. acs.orgenamine.net | The chiral ligand environment of the metal catalyst dictates the stereochemistry of hydrogen addition. | High enantioselectivity (up to 99% ee). acs.org |
| Asymmetric Reductive Alkylation | Nickel / Chiral Bisoxazoline complex. chemrxiv.org | The chiral catalyst generates an enantioenriched alkylnickel intermediate. chemrxiv.org | High enantioselectivity |
| Chelation Control | Zinc Salts. beilstein-journals.org | Chelation effects control the stereochemistry in the formation of complex structures like spiroketals. beilstein-journals.org | High diastereoselectivity |
Advanced Analytical Techniques for Probing Transient Ethenamine, N Methylene Species
Ultrafast Spectroscopy for Studying Ethenamine, N-methylene- Dynamics
Ultrafast spectroscopy, particularly femtosecond time-resolved spectroscopy, is a powerful tool for observing the dynamics of short-lived chemical intermediates. jhu.edu This technique utilizes extremely short laser pulses to initiate a photochemical reaction and then probe the subsequent changes in the system on a femtosecond (10⁻¹⁵ s) timescale. By monitoring the transient absorption or emission spectra, researchers can track the formation and decay of species like Ethenamine, N-methylene-, providing direct evidence of its existence and information about its electronic and vibrational states.
While direct ultrafast spectroscopic studies specifically targeting Ethenamine, N-methylene- are not extensively documented, the principles of the technique have been successfully applied to related transient species, such as nitrile imines. nih.govresearchgate.net In a study on the photochemical generation of diphenylnitrile imine from 2,5-diphenyltetrazole, femtosecond infrared spectroscopy was used to resolve the formation and structural relaxation dynamics of the nascent nitrile imine in solution. nih.gov The experiment revealed an initial intersystem crossing within 250 fs, followed by the cleavage of N₂ and the formation of a structurally relaxed nitrile imine on the picosecond timescale. nih.gov This type of investigation provides a framework for how ultrafast spectroscopy could be employed to study the dynamics of Ethenamine, N-methylene- formation from suitable precursors, mapping its evolution from the initial excitation to its eventual reaction or decay.
The application of two-dimensional infrared (2DIR) spectroscopy could offer even deeper insights. For instance, theoretical studies have shown that EVV-2DIR (electron-vibration-vibration two-dimensional infrared) spectroscopy has the potential to differentiate between transient intermediates in the oxidation reactions of enamines and tautomerizable imines by identifying unique cross-peaks that are absent in the spectra of reactants and products. nih.gov
| Technique | Timescale | Information Gained | Relevance to Ethenamine, N-methylene- |
| Femtosecond Transient Absorption | Femtoseconds to Picoseconds | Electronic state dynamics, formation and decay kinetics. | Direct observation of the formation and lifetime of the transient Ethenamine, N-methylene- species. |
| Femtosecond Infrared Spectroscopy | Femtoseconds to Picoseconds | Vibrational mode evolution, structural dynamics. | Tracking changes in bond vibrations as Ethenamine, N-methylene- is formed and reacts. |
| Two-Dimensional Infrared (2DIR) Spectroscopy | Femtoseconds to Picoseconds | Vibrational couplings and energy transfer, molecular structure. | Elucidating the detailed structure and intramolecular dynamics of the transient species. |
Matrix Isolation Spectroscopy for Stabilization and Characterization of Short-Lived Ethenamine, N-methylene-
Matrix isolation is a technique used to trap and stabilize highly reactive species, such as radicals, ions, and transient intermediates, in an inert, rigid matrix at very low temperatures (typically a few Kelvin). fu-berlin.de This environment prevents the reactive species from undergoing bimolecular reactions, allowing for their characterization using various spectroscopic methods, including infrared (IR), Raman, and UV-Vis spectroscopy. fu-berlin.de
The general procedure involves co-depositing a precursor of the species of interest with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window. The precursor is then subjected to photolysis or pyrolysis in situ to generate the transient species, which becomes trapped in the inert matrix.
While specific matrix isolation studies of Ethenamine, N-methylene- are not prominent in the literature, the technique has been successfully applied to study the closely related imine-enamine tautomerism and the characterization of other transient nitrogen-containing compounds like nitrile imines. researchgate.netmdpi.com For example, the photochemical generation and characterization of C-aminophenyl-nitrilimines have been achieved using matrix-isolation IR spectroscopy, allowing for the identification of different bond-shift isomers. mdpi.com This demonstrates the potential of matrix isolation to trap Ethenamine, N-methylene- and enable its spectroscopic characterization, which would be crucial for understanding its structure and bonding. The high-resolution spectra obtained from matrix-isolated species can provide detailed information about their vibrational frequencies and electronic transitions, which can be compared with theoretical calculations to confirm their identity. d-nb.info
| Spectroscopic Method | Information Obtained | Potential Application to Ethenamine, N-methylene- |
| Infrared (IR) Spectroscopy | Vibrational frequencies, functional groups, molecular structure. | Determination of the characteristic vibrational modes of the C=C and C=N bonds. |
| Raman Spectroscopy | Complementary vibrational information to IR, particularly for non-polar bonds. | Probing the C=C bond stretching, which may be weak in the IR spectrum. |
| UV-Vis Spectroscopy | Electronic transitions, information about π-systems. | Characterizing the electronic structure and confirming the presence of the conjugated system. |
Advanced Mass Spectrometry for Mechanistic Intermediates Involving Ethenamine, N-methylene-
Advanced mass spectrometry techniques are indispensable for identifying and characterizing transient intermediates in complex reaction mixtures. These methods provide information about the mass-to-charge ratio of ions, which can be used to determine their elemental composition and structure through fragmentation analysis.
The study of enamine reaction mechanisms has benefited significantly from mass spectrometry. For instance, the existence of transient enamine radical cations as key intermediates in photoredox catalysis has been confirmed using mass spectrometry. chinesechemsoc.org In these studies, the enamine radical cation was detected under chemical oxidation conditions, providing support for a single electron transfer (SET) mechanism. chinesechemsoc.org Furthermore, time-resolved electron paramagnetic resonance (TREPR) spectroscopy, in conjunction with mass spectrometry, has been used to directly observe and characterize transient enamine radical intermediates in synergistic catalytic cycles. chinesechemsoc.org
High-resolution mass spectrometry (HRMS) coupled with techniques like online hydrogen/deuterium (B1214612) exchange (HDX) can provide further structural confirmation. nih.gov The exchange of labile protons with deuterium leads to a characteristic mass shift, which can help to identify the presence of specific functional groups and even distinguish between isomers. This approach has been used to identify imine and enamine metabolites by observing the exchange of methylene (B1212753) protons adjacent to the imine or enamine moiety. nih.gov Such a technique could be invaluable in confirming the presence of the Ethenamine, N-methylene- intermediate in a complex reaction mixture.
| Mass Spectrometry Technique | Key Feature | Application to Ethenamine, N-methylene- Intermediates |
| Electrospray Ionization (ESI) | Soft ionization technique. | Gentle ionization of reaction intermediates from solution for mass analysis without significant fragmentation. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement. | Determination of the elemental composition of transient species to confirm the identity of Ethenamine, N-methylene-. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis. | Structural elucidation of intermediates by analyzing their fragmentation patterns. |
| Hydrogen/Deuterium Exchange (HDX)-MS | Probing labile hydrogens. | Confirming the structure of Ethenamine, N-methylene- by identifying the number of exchangeable protons. |
Development of Specialized Chromatographic Methods for Precursors and Products of Ethenamine, N-methylene- Reactions
While chromatographic methods are generally used for the separation and analysis of stable compounds, they play a crucial role in studying transient species by analyzing their stable precursors and reaction products. High-performance liquid chromatography (HPLC) is a particularly versatile technique for this purpose. mdpi.comsigmaaldrich.com
The precursors of Ethenamine, N-methylene-, which are typically secondary amines and aldehydes or ketones, can be analyzed using HPLC. wikipedia.orgyoutube.com However, since many simple amines lack a strong chromophore, derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors. sigmaaldrich.comthermofisher.com Various derivatizing agents, such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), react with primary and secondary amines to form highly absorbing or fluorescent derivatives, allowing for their sensitive quantification. thermofisher.com
| Chromatographic Technique | Separation Principle | Relevance to Ethenamine, N-methylene- Reactions |
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | Separation and quantification of amine and carbonyl precursors, as well as reaction products. |
| Chiral HPLC | Enantioselective interaction with a chiral stationary phase. | Separation of enantiomers of chiral precursors or products in asymmetric reactions involving Ethenamine, N-methylene-. researchgate.net |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas. | Analysis of volatile precursors and products, often requiring derivatization for polar amines. |
Future Directions and Emerging Research Avenues for Ethenamine, N Methylene Chemistry
Exploration of Ethenamine, N-methylene- in Sustainable Chemical Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a fertile ground for future investigations into the synthesis and application of Ethenamine, N-methylene-. Current research in sustainable chemistry often focuses on the use of renewable feedstocks, atom-economical reactions, and the use of catalysts based on earth-abundant metals. nih.govnih.govresearchgate.net
Future research could explore the synthesis of Ethenamine, N-methylene- from biomass-derived precursors. For instance, pathways involving the catalytic conversion of bio-derived ethanol (B145695) and ammonia (B1221849) could be investigated as a more sustainable alternative to traditional petrochemical routes. The development of catalytic systems for such transformations would likely focus on non-precious metals like iron, copper, or nickel to enhance the green credentials of the process. ed.ac.ukacs.orgrsc.org
Furthermore, the reactivity of the imine and vinyl functionalities in Ethenamine, N-methylene- could be harnessed in atom-economical addition reactions to construct more complex molecular architectures, avoiding the generation of stoichiometric byproducts. rsc.org A hypothetical research direction could be its use as a building block in multicomponent reactions to synthesize nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.
Table 1: Hypothetical Sustainable Synthesis Routes for Ethenamine, N-methylene-
| Feedstock | Catalyst Type | Potential Advantages |
|---|---|---|
| Bio-ethanol and Ammonia | Heterogeneous (e.g., supported Ni or Cu) | Utilization of renewable resources, potential for continuous flow processes. |
| Ethylene Glycol (from biomass) and Ammonia | Homogeneous (e.g., Ru-based pincer complex) | Milder reaction conditions, high selectivity. acs.org |
Integration of Ethenamine, N-methylene- Chemistry with Machine Learning for Reaction Prediction
A significant hurdle in this area is the lack of large, high-quality datasets for reactions involving Ethenamine, N-methylene-. Future research would necessitate the generation of such a dataset, potentially through high-throughput experimentation or computational chemistry methods. Once a dataset is established, various ML algorithms, such as neural networks or random forests, could be trained to predict reaction yields, identify optimal reaction conditions, and even propose novel reactions. umn.edumit.edudntb.gov.ua
For instance, a predictive model could be built to forecast the regioselectivity and stereoselectivity of cycloaddition reactions involving Ethenamine, N-methylene-. Such a tool would be invaluable for synthetic chemists in planning and executing complex syntheses. Furthermore, ML could be employed in the design of catalysts specifically tailored for reactions involving this compound. mpg.deresearchgate.netmendeley.com
Table 2: Potential Machine Learning Applications in Ethenamine, N-methylene- Chemistry
| Application Area | Machine Learning Model | Required Data | Potential Impact |
|---|---|---|---|
| Reaction Outcome Prediction | Graph Neural Network | Experimental reaction data (reactants, products, yields) | Accelerated discovery of new reactions and optimization of existing ones. |
| Catalyst Design | Genetic Algorithm coupled with DFT calculations | Catalyst structure, reaction barriers, and yields | In silico design of highly efficient and selective catalysts. |
Ethenamine, N-methylene- in Bio-inspired Catalysis and Synthetic Biology (focusing on fundamental mechanisms)
Nature provides a vast blueprint for efficient and selective catalysis through enzymes. Bio-inspired catalysis seeks to mimic these natural systems to develop novel synthetic catalysts. The structural motifs within Ethenamine, N-methylene- could potentially interact with bio-inspired catalysts, such as artificial metalloenzymes or synthetic mimics of enzymatic active sites.
Future fundamental research could investigate the enzymatic synthesis or degradation of Ethenamine, N-methylene-. While no natural pathways are currently known, the promiscuity of certain enzymes could be explored for its production from simple biological precursors. nih.govresearchgate.net For example, engineered enzymes could potentially catalyze the condensation of formaldehyde (B43269) and a vinyl-containing amine.
In the realm of synthetic biology, Ethenamine, N-methylene- could be explored as a novel chemical messenger or a building block within engineered metabolic pathways. kaist.ac.krnih.govnih.gov Genetic circuits could be designed to produce Ethenamine, N-methylene- in response to specific stimuli, which could then trigger a downstream cellular response. Understanding the fundamental interactions of this molecule with biological macromolecules would be a crucial first step in this direction.
Table 3: Speculative Bio-inspired and Synthetic Biology Approaches for Ethenamine, N-methylene-
| Research Avenue | Approach | Fundamental Question |
|---|---|---|
| Biocatalytic Synthesis | Directed evolution of an amine oxidase or a similar enzyme. | Can an enzyme be engineered to catalyze the formation of the C=N-C=C backbone? |
| Synthetic Metabolic Pathway | Design and implementation of a multi-enzyme pathway in a microbial host. | What are the metabolic costs and toxicological effects of producing Ethenamine, N-methylene- in a living cell? researchgate.net |
Development of Novel In Situ Detection and Quantification Methodologies for Ethenamine, N-methylene-
The ability to monitor the formation and consumption of chemical species in real-time is crucial for understanding reaction mechanisms and optimizing process conditions. For a potentially reactive and transient species like Ethenamine, N-methylene-, the development of in situ detection and quantification methods is paramount.
Future research could focus on adapting existing analytical techniques for the real-time monitoring of reactions involving Ethenamine, N-methylene-. For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could provide valuable information on the kinetics and mechanism of its formation and subsequent reactions. docbrown.inforesearchgate.netdocbrown.infoscispace.com Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could also be a powerful tool for monitoring changes in vibrational modes associated with the imine and vinyl groups.
The development of novel sensors specifically for Ethenamine, N-methylene- represents another exciting research avenue. Electrochemical sensors, for example, could be designed based on the redox properties of the molecule, offering a sensitive and potentially portable method for its detection. nih.govnih.govrsc.orgmdpi.comresearchgate.net The unique electronic structure of Ethenamine, N-methylene- might also lend itself to the development of specific optical sensors.
Table 4: Potential In Situ Detection and Quantification Methods for Ethenamine, N-methylene-
| Methodology | Principle | Potential Application |
|---|---|---|
| In Situ NMR Spectroscopy | Real-time monitoring of changes in the chemical environment of atomic nuclei. | Mechanistic studies of synthesis and reactions, kinetic analysis. |
| ATR-FTIR Spectroscopy | Monitoring of vibrational modes of functional groups in contact with a crystal. | Real-time tracking of reactant consumption and product formation in solution. |
| Electrochemical Sensor | Measurement of current or potential changes resulting from redox reactions. | Continuous monitoring in industrial processes, environmental sensing. |
Q & A
How can the molecular structure of N-methylene-ethenamine be experimentally validated?
Basic Research Question
To confirm the structure of N-methylene-ethenamine (C₂H₅N), researchers employ X-ray crystallography for precise atomic coordinates and bond angles. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing hydrogen and carbon environments, particularly distinguishing the amine group (-NH₂) and the double bond (C=C). Computational methods like density functional theory (DFT) predict optimized geometries and vibrational frequencies, which can be cross-validated with experimental IR spectra . Challenges include isolating the compound due to its instability, requiring inert atmospheres or low-temperature conditions during analysis.
What spectroscopic techniques are most effective for identifying ethenamine in complex mixtures?
Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile samples, leveraging the molecular ion at m/z 43 and fragmentation patterns (e.g., loss of NH₂ or CH₂ groups). Liquid chromatography-electrospray ionization-MS (LC-ESI-MS) is suitable for polar derivatives, detecting protonated molecules ([M+H]⁺) and characteristic fragments like m/z 131 (allylic cation formation) . Infrared (IR) spectroscopy identifies functional groups, such as N-H stretches (~3300 cm⁻¹) and C=C vibrations (~1650 cm⁻¹). Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures accuracy .
What synthetic routes are available for N-methylene-ethenamine derivatives, and what are their limitations?
Advanced Research Question
Palladium-catalyzed reductive cyclization of nitroalkenes with formic acid derivatives (e.g., (E)-N,N-dimethyl-2-(2-nitrophenyl)ethenamine synthesis) is a key method. Challenges include controlling regioselectivity and minimizing side reactions like polymerization. Schlenk line techniques under inert atmospheres are critical to prevent oxidation. Alternative routes, such as acetaldehyde-ammonia condensation, face rapid polymerization to acetaldehyde ammonia trimer, necessitating kinetic trapping or low-temperature conditions .
How does conjugation in N-methylene-ethenamine influence its electronic and structural properties?
Advanced Research Question
The amino group’s lone pair delocalization into the C=C bond increases bond length by ~0.0085 Å in planar conformations, as predicted by DFT. However, steric hindrance in non-planar conformations (e.g., perpendicular arrangements) reduces conjugation, yielding bond lengths closer to ethylene. Experimental validation via X-ray diffraction and UV-Vis spectroscopy (shifts in λₘₐₓ due to π→π* transitions) is essential. Discrepancies between theoretical and experimental bond lengths highlight the need for dynamic conformational analysis .
What decomposition pathways are observed for ethenamine in gas-phase studies?
Advanced Research Question
During serine decomposition, ethenamine forms via radical-mediated pathways, producing OH radicals and H₂NCHCH₂. Computational thermodynamics (e.g., Gaussian software) reveals endothermicity (~110.9 kJ/mol) for this pathway. Mass spectrometry tracks intermediates like m/z 174 (loss of methanol) and m/z 148 (ethylene oxide elimination). Stability studies under varying pH and temperature conditions are critical for applications in prebiotic chemistry or interstellar models .
How can ethanimine and ethenamine be distinguished in astrophysical environments?
Basic Research Question
Rotational spectroscopy in millimeter/submillimeter wavelengths differentiates tautomers. Ethanimine (CH₃CHNH) exhibits distinct rotational transitions (e.g., J = 5→4 at 87 GHz) compared to ethenamine (H₂NCHCH₂), which has hyperfine splitting due to nitrogen nuclear spin. Observations toward Sagittarius B2 (Sgr B2) use the Atacama Large Millimeter Array (ALMA) to map abundance ratios, leveraging Einstein coefficients and partition functions from quantum chemical calculations .
What pharmacological applications exist for N-methylene-ethenamine derivatives?
Advanced Research Question
Derivatives like Cytisine–N-methylene-isoflavone modulate oxidative stress and neurotrophic pathways (BDNF-TrkB/Akt) in ischemic stroke models. In vitro assays (oxygen-glucose deprivation/reperfusion in neuronal cells) and in vivo murine models (middle cerebral artery occlusion) validate efficacy. Methodological challenges include optimizing blood-brain barrier permeability and minimizing off-target effects via structure-activity relationship (SAR) studies .
What contradictions exist in reported stability data for ethenamine, and how can they be resolved?
Advanced Research Question
Discrepancies arise from solvent effects (e.g., aqueous vs. apolar media) and measurement techniques. Quantum mechanical/molecular mechanical (QM/MM) simulations reconcile experimental observations by modeling solvation shells and hydrogen-bonding networks. For example, ethenamine’s half-life in water is <1 hour due to hydrolysis, while gas-phase studies (e.g., pyrolysis-GC-MS) show stability up to 200°C. Standardizing protocols (e.g., ASTM guidelines) reduces variability .
What safety protocols are recommended for handling N-methylene-ethenamine in laboratory settings?
Basic Research Question
Use Schlenk lines or gloveboxes under nitrogen/argon to prevent polymerization. Personal protective equipment (PPE) includes nitrile gloves, splash goggles, and flame-resistant lab coats. Waste must be neutralized with dilute HCl and stored in certified containers for incineration. Material Safety Data Sheets (MSDS) from Huntsman Corporation or ChemScene provide detailed hazard profiles (e.g., acute toxicity, flammability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
